REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4]O.Cl[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([CH3:17])[CH:8]=1.[I-].[K+]>C(N(CC)CC)C>[CH3:17][C:9]1[CH:8]=[C:7]([NH:1][CH2:2][CH2:3][CH2:4][N:10]2[CH2:11][CH2:16][CH2:7][CH2:8][CH2:9]2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis and purification
|
Type
|
CUSTOM
|
Details
|
The final product was purified by flash chromatography (eluent: ethyl acetate/triethylamine (95/5))
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized with oxalic acid from diethyl ether/ethanol
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=CC=CC=C2C(=C1)NCCCN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |